![molecular formula C12H14N6O B2433845 {[7-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine CAS No. 2109414-92-6](/img/structure/B2433845.png)

{[7-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

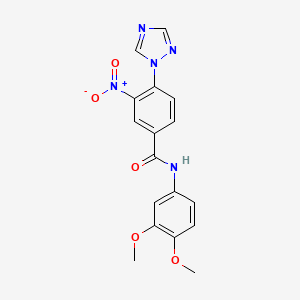

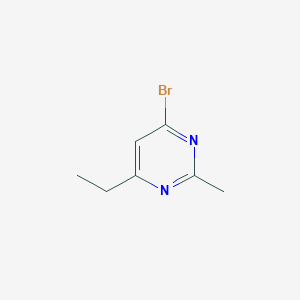

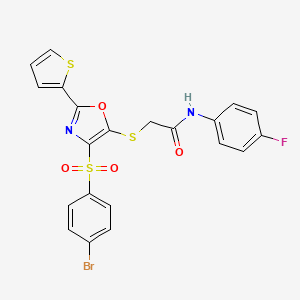

The compound contains several functional groups including an isopropyl group, an oxadiazole ring, a triazolo ring, and a pyridin ring. These groups are common in many pharmaceutical compounds and could potentially interact with various biological targets .

Molecular Structure Analysis

The structure of the compound could potentially involve intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and an NH2 group .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The study by El‐Sayed et al. (2008) delves into the synthesis and characterization of new N- and S-substituted 1,3,4-oxadiazole derivatives, highlighting the formation of compounds like 5-pyridin-3-yl-3-[2-(5-thioxo-4,5-dihydro-l,3,4-thiadiazol-2-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione through the cyclization process. The research extends to the creation of new bicyclic 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, with a focus on the structural elucidation using spectral and analytical data like IR, Mass, and 1H NMR spectra El‐Sayed et al., 2008.

Heterocyclic Compounds with Biological Properties

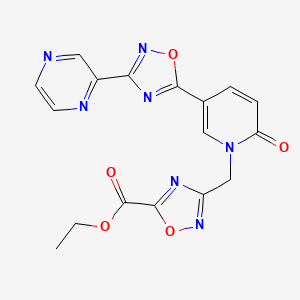

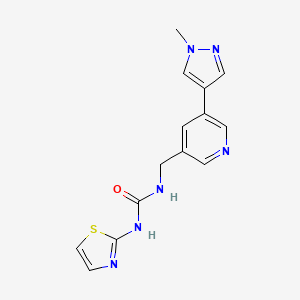

Karpina et al. (2019) developed a novel method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. This synthesis process began with commercially available chloropyridine-carboxylic acids and progressed through a series of reactions, including hydrazinolysis, ester formation, and hydrolysis. The resulting compounds, characterized using 1H NMR spectroscopy, showed potential biological activities, underscoring the versatility of these heterocyclic structures in pharmaceutical development Karpina et al., 2019.

Antimicrobial Activity Studies

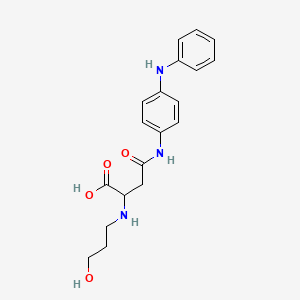

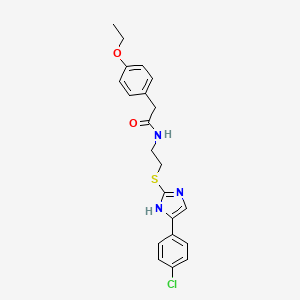

Bayrak et al. (2009) focused on synthesizing new 1,2,4-triazole compounds starting from isonicotinic acid hydrazide. The resultant compounds underwent various reactions, leading to the creation of structures like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. These synthesized compounds were subjected to antimicrobial activity screening, revealing a range of activities against different microorganisms Bayrak et al., 2009.

Anticancer Evaluation

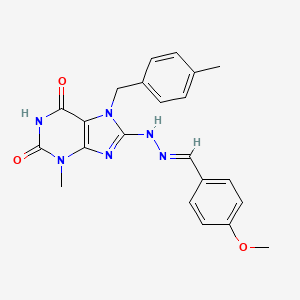

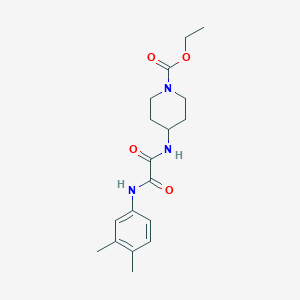

Abdo and Kamel (2015) synthesized a series of compounds, including 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines and Mannich bases, from hydrazinecarbothioamide derivatives. These compounds underwent in vitro anticancer activity screening against various human cancer cell lines. Notably, certain Mannich bases exhibited significant cytotoxicity, highlighting the therapeutic potential of these heterocyclic compounds Abdo & Kamel, 2015.

Eigenschaften

IUPAC Name |

[7-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O/c1-7(2)11-14-12(19-17-11)8-3-4-18-9(5-8)15-16-10(18)6-13/h3-5,7H,6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGSOOVNWGJUEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2433764.png)

![N-(4-methylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2433770.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2433771.png)

![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2433772.png)

![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)